2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide likely involves multiple steps, including the formation of intermediate compounds. A possible synthetic route could involve:
Nitration: Introduction of the nitro group to an aromatic ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Sulfonylation: Introduction of the methylsulfonyl group.
Amidation: Formation of the acetamide group.
Each step would require specific reagents and conditions, such as acids for nitration, methanol for methoxylation, sulfonyl chlorides for sulfonylation, and acetic anhydride for amidation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide could have applications in:
Medicinal Chemistry: Potential as a pharmaceutical intermediate or active compound.
Materials Science: Use in the synthesis of polymers or advanced materials.
Industrial Chemistry: Application as a catalyst or reagent in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other acetamide derivatives with different substituents. The uniqueness of 2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide could lie in its specific combination of functional groups, which might confer unique chemical properties or biological activities.
List of Similar Compounds
- 2-(4-methoxyanilino)-N-(3-nitrophenyl)acetamide
- 2-(4-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
- 2-(4-methoxy-N-methylsulfonylanilino)-N-phenylacetamide
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-25-15-8-6-13(7-9-15)18(26(2,23)24)11-16(20)17-12-4-3-5-14(10-12)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZSAZFFLNZWQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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